3-(4-Fluorophenyl)-4(3H)-quinazolinone specifically refers to a quinazolinone derivative with a 4-fluorophenyl substituent at the 3-position. This specific compound and its derivatives have been the subject of numerous studies due to their promising biological activities, particularly as potential anti-bacterial agents [, , , ].
3-(4-fluorophenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure comprising a benzene ring and a pyrimidine-like ring. Quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific substitution of the fluorophenyl group in this compound enhances its pharmacological potential and may influence its mechanism of action.
The compound can be synthesized through various methods, primarily involving the modification of existing quinazolinone structures or starting from anthranilic acid. Research articles have documented different synthetic pathways that yield derivatives of quinazolinones, including 3-(4-fluorophenyl)-4(3H)-quinazolinone .
3-(4-fluorophenyl)-4(3H)-quinazolinone is classified as a heterocyclic organic compound and falls under the category of pharmaceutical intermediates due to its potential therapeutic applications. Its structural classification places it within the broader family of quinazolinones, which are known for their significant biological activities.
The synthesis of 3-(4-fluorophenyl)-4(3H)-quinazolinone typically involves several key steps:
The synthetic routes can vary based on the desired substitution pattern on the quinazolinone core. Techniques such as microwave-assisted synthesis or solvent-free conditions have been explored to enhance yields and reduce reaction times .
The molecular formula for 3-(4-fluorophenyl)-4(3H)-quinazolinone is CHFNO. Its structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of synthesized compounds. For instance, analytical data may include characteristic shifts in NMR spectra corresponding to hydrogen atoms attached to aromatic and aliphatic carbons .
3-(4-fluorophenyl)-4(3H)-quinazolinone participates in various chemical reactions typical for quinazolinones, including:
Reactions are often catalyzed by acids or bases, and conditions such as temperature and solvent choice significantly impact yields and selectivity .
The mechanism of action for compounds like 3-(4-fluorophenyl)-4(3H)-quinazolinone often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications on the quinazolinone scaffold can significantly enhance binding affinity and selectivity towards specific targets .
Characterization through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) helps assess thermal stability and phase transitions .
3-(4-fluorophenyl)-4(3H)-quinazolinone has several potential applications in scientific research:
The quinazolinone nucleus has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. The journey began in 1869 when Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through condensation of anthranilic acid with cyanide [1] [9]. The term "quinazoline" was formally proposed by Weddige in 1887 to describe this benzopyrimidine structure, distinct from its isomers cinnoline and quinoxaline [1] [7]. Significant medicinal interest emerged in the mid-20th century following the isolation of the antimalarial quinazolinone alkaloid, 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, from the Chinese herb Dichroa febrifuga [1] [7]. This discovery catalyzed extensive exploration of the 4(3H)-quinazolinone scaffold, leading to numerous synthetic derivatives. By the early 21st century, over 300,000 quinazoline-containing compounds had been documented, with approximately 40,000 exhibiting biological activity [1]. The scaffold's prominence is further evidenced by its incorporation into multiple FDA-approved drugs, including the antifungal agent albaconazole (containing a 7-chloro-4(3H)-quinazolinone core) and the anticancer agent idelalisib (featuring a 5-fluoro-4(3H)-quinazolinone moiety) [3] [6]. This historical trajectory underscores the enduring medicinal value of the 4(3H)-quinazolinone pharmacophore.
The strategic incorporation of fluorine atoms into pharmaceutical compounds represents a cornerstone of modern drug design, with approximately 30% of pharmaceuticals now containing fluorine [4]. Within the 3-aryl-4(3H)-quinazolinone series, fluorination at the para-position of the 3-phenyl ring induces profound electronic and steric effects that significantly enhance bioactivity. The high electronegativity (χ = 3.98) and relatively small atomic radius (1.47 Å) of fluorine create a strong dipole moment without introducing substantial steric bulk [4] [6]. This unique combination enables fluorine to participate in dipole-dipole interactions and weak hydrogen bonding (C-F···H-X) with biological targets while maintaining optimal molecular geometry [4]. Specifically for 3-(4-fluorophenyl)-4(3H)-quinazolinone, the fluorine atom withdraws electrons from the phenyl ring, reducing electron density at the meta and para positions and enhancing the compound's ability to interact with electron-rich regions of target proteins [6] [8].
Table 1: Structure-Activity Relationship (SAR) of 3-Phenyl Substitution in 4(3H)-Quinazolinone Derivatives
Position | Substituent | Antibacterial MIC (μg/mL)* | Electron Effect | Key Observations |
---|---|---|---|---|
Para | -F | 0.03 - 0.5 | Strong σ-withdrawing | Optimal activity; enhanced target binding |
Para | -CN | 0.03 - 2 | Strong σ-withdrawing | Good activity but reduced bioavailability |
Para | -CF₃ | >16 | Strong σ-withdrawing/π-donating | Steric hindrance reduces activity |
Para | -OCH₃ | 4 - 8 | Moderate σ-donating | Reduced activity compared to -F |
Meta | -F | 0.5 - 2 | Moderate σ-withdrawing | Moderate activity |
Ortho | -F | 4 - 16 | Moderate σ-withdrawing | Steric effects diminish activity |
Unsubstituted | -H | 1 - 4 | Neutral | Baseline activity |
Against *Staphylococcus aureus ATCC 29213 [8]
The SAR table demonstrates that the 4-fluorophenyl substitution achieves an optimal balance, showing superior antibacterial activity compared to other substituents. This enhancement stems from fluorine's ability to modulate the compound's lipophilicity (log P), increasing membrane permeability while maintaining sufficient aqueous solubility for bioavailability [4] [8]. Additionally, the fluorine atom stabilizes adjacent reaction centers against metabolic oxidation, particularly at the para-position, thereby extending the compound's metabolic half-life [4] [6]. These combined effects establish 3-(4-fluorophenyl)-4(3H)-quinazolinone as a pharmacokinetically advantaged scaffold relative to non-fluorinated analogs.
3-Aryl-substituted 4(3H)-quinazolinones represent a therapeutically significant subclass with demonstrated efficacy across multiple pharmacological domains. The aryl moiety at position 3 serves as a crucial pharmacophore element that dictates target specificity and potency [5] [9]. Derivatives bearing substituted phenyl rings, particularly those with electron-withdrawing groups (fluoro, nitro, cyano) at the para-position, exhibit enhanced antimicrobial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [8]. This enhanced activity stems from the compounds' ability to inhibit penicillin-binding proteins (PBPs), particularly PBP2a, through a dual mechanism involving both the active site and an allosteric site, thereby overcoming β-lactam resistance [8]. Beyond antibacterial applications, 3-arylquinazolinones demonstrate potent anticancer activity through diverse mechanisms, including kinase inhibition (e.g., polo-like kinase 1), microtubule disruption, and induction of apoptosis [3] [6]. The scaffold's planar structure facilitates intercalation into DNA and interaction with nucleotide-binding domains of enzymes, contributing to its multifunctional pharmacological profile [9]. The structural diversity achievable through modifications at positions 2, 6, and 7 of the quinazolinone core, coupled with variations in the 3-aryl group, enables precise optimization for specific biological targets, making 3-aryl-4(3H)-quinazolinones exceptionally versatile therapeutic agents.
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0